Combretastatin A4

Description

This compound has been reported in Combretum caffrum with data available.

Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply.

Properties

IUPAC Name |

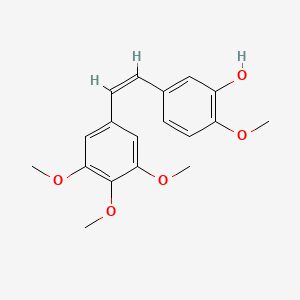

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXBOLULGPECHP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025983 | |

| Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117048-59-6 | |

| Record name | Combretastatin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Combretastatin A-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Combretastatin A4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Combretastatin A4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Combretastatin A4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COMBRESTATIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Combretastatin A4: An In-depth Technical Guide to its Mechanism of Action on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the bark of the South African bush willow Combretum caffrum, is a potent anti-cancer agent that exerts its primary effect by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanism of action of CA4 on tubulin polymerization, its downstream cellular consequences, and detailed protocols for key experimental assays. CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization. This disruption of the microtubule network triggers a cascade of events, including cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis through the mitochondrial pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working on microtubule-targeting anti-cancer therapies.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. CA4 disrupts the delicate balance of microtubule polymerization and depolymerization, essential for their function.

Binding to the Colchicine Site on β-Tubulin

CA4 binds to the colchicine-binding site located at the interface between α- and β-tubulin, with a higher affinity for the β-tubulin subunit.[1][2] This binding is non-covalent and reversible. X-ray crystallography studies of the tubulin-CA4 complex (PDB ID: 5LYJ) have provided detailed insights into the atomic interactions, revealing that the cis-stilbene conformation of CA4 is crucial for its high-affinity binding.[3] The trimethoxyphenyl ring (A-ring) of CA4 occupies a hydrophobic pocket, while the B-ring forms hydrogen bonds with residues in the colchicine-binding site.[3] This interaction introduces a conformational strain that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule.

Inhibition of Microtubule Assembly

By binding to tubulin dimers, CA4 effectively sequesters them, preventing their addition to the plus ends of microtubules. This leads to a dose-dependent inhibition of tubulin polymerization.[4] At low nanomolar concentrations, CA4 can significantly suppress the rate and extent of microtubule growth.[5] This depolymerizing activity results in a net loss of cellular microtubules.[6]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity and Tubulin Polymerization Inhibition of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to β-tubulin | 0.4 µM | Competitive Binding Assay | [4] |

| IC50 for Tubulin Polymerization Inhibition | 2-3 µM | In vitro tubulin polymerization assay | [6] |

| Inhibition of Colchicine Binding (Ki) | 0.14 µM | Competitive Binding Assay | [6] |

Table 2: Cytotoxic Activity (IC50) of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 2.8 | [4] |

| HeLa | Cervical Cancer | 0.9 | [4] |

| A549 | Non-Small Cell Lung Cancer | 3.8 | [4] |

| HL-60 | Promyelocytic Leukemia | 2.1 | [4] |

| SF295 | Glioblastoma | 6.2 | [4] |

| HCT-8 | Ileocecal Adenocarcinoma | 5.3 | [4] |

| MDA-MB-435 | Melanoma | 7.9 | [4] |

| OVCAR-8 | Ovarian Cancer | 0.37 | [4] |

| PC3M | Prostate Cancer | 4.7 | [4] |

| NCI-H358M | Non-Small Cell Lung Cancer | 8 | [4] |

| Human Ovary Cancers (mean) | Ovarian Cancer | 3180 (1-hour exposure) | [7] |

| Human Ovary Cancers (mean) | Ovarian Cancer | 270 (continuous exposure) | [7] |

| A549 (XN0502 analogue) | Non-Small Cell Lung Cancer | 1800 | [8] |

| HeLa (vs Cisplatin) | Cervical Cancer | 95900 (CA4) vs 13740 (Cisplatin) | [9] |

| JAR (vs Cisplatin) | Choriocarcinoma | 88890 (CA4) vs 7210 (Cisplatin) | [9] |

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by CA4 initiates a series of cellular events that ultimately lead to cancer cell death.

Mitotic Arrest at G2/M Phase

The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint (SAC).[10] The SAC halts the cell cycle at the metaphase-anaphase transition, leading to a prolonged arrest in the G2/M phase.[6][9] This arrest is characterized by the accumulation of cells with a 4N DNA content.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. Key events in this pathway include:

-

Mitochondrial Membrane Depolarization: Disruption of the microtubule network can lead to the release of pro-apoptotic proteins from the mitochondria.[6]

-

Involvement of Bcl-2 Family Proteins: CA4 treatment has been shown to modulate the expression of Bcl-2 family proteins. Specifically, it can lead to the release of the pro-apoptotic protein Bim from its association with the dynein motor protein complex on microtubules.[6] The tumor suppressor protein p53 can also be released from the microtubule network and translocate to the mitochondria, where it interacts with Bcl-2 family proteins to promote apoptosis.[11]

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[6]

Signaling Pathways

The signaling cascades initiated by CA4-induced microtubule disruption are complex and can be cell-type dependent. The PI3K/Akt signaling pathway has been implicated in the regulation of proliferation, migration, and apoptosis in thyroid cancer cells treated with CA4.[12]

Visualizing the Mechanism and Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and the subsequent signaling pathways.

Caption: Molecular mechanism of this compound action on tubulin.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol (for promoting polymerization)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

96-well microplate, clear bottom

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tubulin (e.g., 10 mg/mL) in polymerization buffer. Keep on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM) in water. Store in aliquots at -20°C.

-

Prepare a stock solution of the test compound (CA4) and vehicle control at the desired concentrations.

-

-

Assay Setup:

-

On ice, add the polymerization buffer to the wells of a 96-well plate.

-

Add the test compound or vehicle control to the respective wells.

-

Add GTP to a final concentration of 1 mM.

-

Initiate the reaction by adding the purified tubulin to a final concentration of 1-2 mg/mL. Mix gently by pipetting.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by the test compound.

-

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a petri dish and allow them to adhere.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

-

Fixation:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash three times with PBS.

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the primary antibody in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cultured cells

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Treat cells with this compound as desired.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and detect the emission at ~617 nm.

-

Collect data from at least 10,000-20,000 cells per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-3, anti-Bcl-2, anti-Bim, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system (e.g., X-ray film or a digital imager).

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare expression levels between samples.

-

Conclusion

This compound is a potent inhibitor of tubulin polymerization that exerts its anti-cancer effects through a well-defined mechanism of action. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for the scientific community engaged in the research and development of novel microtubule-targeting agents for cancer therapy. Further investigation into the intricate signaling pathways modulated by CA4 will continue to provide insights into its therapeutic potential and may lead to the development of more effective and selective anti-cancer drugs.

References

- 1. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

- 7. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of this compound in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro tubulin polymerization assay [bio-protocol.org]

An In-depth Exploration of a Potent Vascular Disrupting Agent

This technical guide provides a comprehensive overview of Combretastatin A4 (CA4), a potent natural product that has garnered significant interest in the scientific community for its anti-cancer properties. Primarily targeting the tumor vasculature, CA4 and its analogs represent a promising class of vascular disrupting agents (VDAs). This document, tailored for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, synthetic strategies, and clinical applications of CA4, presenting a curated summary of key data and experimental protocols.

SEO-Driven Long-Tail Keywords for Scientific Researchers

To facilitate discoverability within the scientific community, a comprehensive list of long-tail keywords related to this compound is provided below. These keywords are categorized to reflect the diverse areas of research interest.

Mechanism of Action & Pharmacology:

-

This compound mechanism of action in endothelial cells

-

This compound tubulin polymerization inhibition assay

-

CA4 binding to the colchicine site on β-tubulin

-

This compound induced vascular shutdown in tumors[1]

-

This compound downstream signaling pathways

-

Structure-activity relationship of this compound analogs[4][5]

-

This compound resistance mechanisms in cancer cells

-

In vivo imaging of this compound vascular disruption

-

Pharmacokinetics and pharmacodynamics of this compound phosphate

Synthesis, Derivatives, and Prodrugs:

-

Structure-activity relationship of novel CA4 derivatives

-

Synthesis of cis-restricted this compound analogs

-

Click chemistry for this compound modification[15]

-

This compound-based antibody-drug conjugates[16]

-

Synthesis of radiolabeled this compound for imaging

Drug Delivery and Formulation:

-

This compound nanoparticle formulation for cancer therapy[17][18][19][20][21]

-

Liposomal delivery systems for this compound

-

Targeted delivery of this compound to tumor vasculature[22]

-

Improving the bioavailability of this compound

-

Polymeric micelles for this compound encapsulation

-

Dendrimer-based delivery of this compound[23]

-

Sustained-release formulations of this compound

Clinical and Preclinical Research:

-

This compound phosphate (CA4P) clinical trials[2][24][25][26][27]

-

Combination therapy of this compound with chemotherapy[2]

-

This compound in combination with anti-angiogenic agents[2]

-

Preclinical evaluation of this compound analogs

-

This compound for the treatment of anaplastic thyroid cancer[28]

-

CA4P in combination with radiotherapy[1]

-

Cardiovascular side effects of Combretastatin A4P[2]

-

Biomarkers for predicting response to this compound therapy

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives from various studies.

Table 1: In Vitro Cytotoxicity of this compound (CA4) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BFTC 905 | Bladder Cancer | < 4 | [29] |

| TSGH 8301 | Bladder Cancer | < 4 | [29] |

| MCF-7 | Breast Cancer | 10 - 50 | [30] |

Table 2: Pharmacokinetic Parameters of this compound (CA4) in a Phase I Clinical Trial

| Dose (mg/m²) | CA4 Area Under the Curve (AUC) (µmol·h/L) | Reference |

| 5 | 0.169 | [24][25] |

| 68 | 2.33 | [24][25] |

| 114 | 3.29 | [24][25] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Tubulin Polymerization Inhibition Assay

This assay is fundamental to understanding the mechanism of action of this compound and its analogs.

Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitor (e.g., colchicine)

-

Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add the test compound or control to the reaction mixture to the desired final concentration. An equivalent volume of the solvent is added to the control reaction.

-

Incubate the mixture on ice for a short period to allow for compound binding.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

The rate of polymerization is calculated from the linear phase of the absorbance curve.

-

The inhibitory activity of the compound is expressed as the concentration required to inhibit tubulin polymerization by 50% (IC50).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, BFTC 905)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[30]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

This compound Mechanism of Action

References

- 1. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

- 12. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combretastatin A-4 Conjugated Antiangiogenic Micellar Drug Delivery Systems Using Dendron-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-derived payloads for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Formulation and characterization of this compound loaded PLGA nanoparticles | Semantic Scholar [semanticscholar.org]

- 19. Formulation and characterization of this compound loaded PLGA nanoparticles [inis.iaea.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Preparation and Characterization Evaluation of Poly(L-Glutamic Acid)-g-Methoxy Poly(Ethylene Glycol)/Combretastatin A4/BLZ945 Nanoparticles for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeted delivery of a combination therapy consisting of this compound and low-dose doxorubicin against tumor neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Multifunctional dendrimer/combretastatin A4 inclusion complexes enable in vitro targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phase I clinical trial of weekly this compound phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Of course, I can create a detailed technical guide on troubleshooting and optimizing experiments for a specific compound. However, "This Compound" is a placeholder. To provide you with an accurate and relevant guide, please specify the name of the compound you are interested in.

Once you provide the name of the compound, I will generate a comprehensive guide that includes:

-

Troubleshooting and Optimization Keywords: Addressing common challenges, process improvements, and method refinements.

-

In-depth Technical Content: A guide suitable for researchers, scientists, and drug development professionals.

-

Data Presentation: Summarized quantitative data in clearly structured tables.

-

Detailed Experimental Protocols: Methodologies for key experiments.

-

Mandatory Visualizations: Diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to your specific formatting requirements.

I am ready to proceed as soon as you provide the name of the compound.

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. meshagency.com [meshagency.com]

- 2. unleashed-technologies.com [unleashed-technologies.com]

- 3. meshagency.com [meshagency.com]

- 4. reliablesoft.net [reliablesoft.net]

- 5. kinsmanco.com [kinsmanco.com]

- 6. Frontiers | Decoding GPCR Functionality: Bridging Molecular Pharmacology and Drug Discovery [frontiersin.org]

- 7. "Hot" Research Areas in Drug Discovery -- 2019 - Enamine [enamine.net]

- 8. Important Current Research Topics in Drug Discovery [organic-chemistry.org]

- 9. Artificial intelligence in healthcare: transforming the practice of medicine - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the foundational and exploratory phases of drug discovery, focusing on the core principles and methodologies that underpin the identification and preliminary investigation of new therapeutic candidates. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the early stages of this complex process.

Foundational Keywords and Concepts

The initial stages of drug discovery are characterized by a series of exploratory and foundational activities aimed at identifying and validating potential therapeutic targets and hit compounds. Key terminology and concepts in this phase include:

-

Target Identification: The process of identifying a biological target, such as a protein, gene, or signaling pathway, that is believed to play a causative role in a disease. This is often informed by genomic, proteomic, and bioinformatics data.

-

Target Validation: The experimental confirmation that modulating the identified target has a therapeutic effect in a relevant disease model. This critical step reduces the risk of failure in later stages of drug development.[1][2][3][4]

-

Assay Development: The design and optimization of a biochemical or cell-based experiment (assay) to measure the activity of the target and the effect of potential drug candidates.

-

High-Throughput Screening (HTS): The automated testing of large libraries of chemical compounds to identify "hits" that modulate the activity of the target.[5]

-

Hit Identification: The process of selecting promising compounds from an HTS campaign for further investigation based on their potency, selectivity, and other properties.

-

Hit-to-Lead (H2L): The process of optimizing the chemical structure of hit compounds to improve their potency, selectivity, and drug-like properties, leading to the identification of "lead" compounds.

-

Lead Optimization: The iterative process of modifying a lead compound to enhance its efficacy, safety, and pharmacokinetic properties to generate a preclinical candidate.

-

Pharmacokinetics (PK): The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacodynamics (PD): The study of how a drug affects an organism, including its mechanism of action and the relationship between drug concentration and effect.

-

In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture.

-

In Vivo: Experiments conducted in a living organism, such as a mouse or rat.

Quantitative Data in Exploratory Drug Discovery

Quantitative data is essential for decision-making throughout the early drug discovery process. The following tables summarize key quantitative parameters and provide representative data from preclinical studies.

Table 1: In Vitro Potency and Selectivity Data

| Compound | Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. Off-Target) |

| Compound A | Kinase X | Biochemical | 15 | 100 |

| Compound B | Kinase X | Cell-based | 50 | 50 |

| Compound C | GPCR Y | Radioligand Binding | 5 | >1000 |

| Compound D | GPCR Y | Functional (cAMP) | 25 | 200 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Compound X | Intravenous (IV) | 2 | 1500 | 0.1 | 3000 | 2.5 |

| Compound X | Oral (PO) | 10 | 800 | 1 | 4000 | 3.0 |

| Compound Y | Intravenous (IV) | 1 | 2000 | 0.1 | 2500 | 1.8 |

| Compound Y | Oral (PO) | 5 | 500 | 0.5 | 1500 | 2.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery. The following sections provide methodologies for key experiments in the foundational and exploratory phases.

High-Throughput Screening (HTS) Assay Protocol

This protocol outlines the general steps for conducting a cell-based HTS assay to identify inhibitors of a target protein.

1. Assay Development and Miniaturization:

- Develop a robust and reproducible cell-based assay that measures the activity of the target protein.[9]

- Optimize assay conditions such as cell density, reagent concentrations, and incubation times.

- Miniaturize the assay to a 384-well or 1536-well plate format to increase throughput and reduce costs.

2. Pilot Screen:

- Perform a small-scale screen with a diverse set of ~2,000 compounds to assess assay performance.[9]

- Calculate statistical parameters such as the Z'-factor to ensure the assay is robust enough for HTS. A Z'-factor > 0.5 is generally considered acceptable.[9]

3. High-Throughput Screen:

- Screen a large compound library (e.g., >100,000 compounds) at a single concentration (e.g., 10 µM).[9]

- Include positive and negative controls on each plate for quality control.

4. Data Analysis:

- Normalize the data to the controls on each plate.

- Identify "hits" as compounds that produce a signal above a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).

5. Hit Confirmation and Dose-Response:

- Re-test the primary hits in the same assay to confirm their activity.

- Perform dose-response experiments for confirmed hits to determine their IC50 values.

In Vivo Pharmacokinetic Study Protocol in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic properties of a compound in mice following intravenous (IV) and oral (PO) administration.[10][11]

1. Animal Preparation:

- Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

- Fast the mice overnight before dosing.

2. Compound Formulation and Dosing:

- Formulate the test compound in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

- Administer the compound via tail vein injection (IV) or oral gavage (PO) at the desired dose.[10]

3. Blood Sampling:

- Collect blood samples (~50 µL) from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

- Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

- Centrifuge the blood samples to separate the plasma.

- Store the plasma samples at -80°C until analysis.

5. Bioanalysis:

- Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

- Analyze the plasma samples to determine the compound concentration at each time point.

6. Pharmacokinetic Analysis:

- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Key Processes

Diagrams are invaluable tools for visualizing complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and survival and is a common target in cancer drug discovery.[12][13][14]

Drug Discovery and Development Workflow

This diagram illustrates the major stages of the drug discovery and development process, from initial target identification to post-market surveillance.

Target Validation Workflow

This diagram outlines the logical flow of experiments involved in validating a potential drug target.

References

- 1. wjbphs.com [wjbphs.com]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. researchgate.net [researchgate.net]

- 6. altogenlabs.com [altogenlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

An In-Depth Technical Guide to the Validation and Comparative Analysis of Investigational Compound XYZ

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progression of a novel chemical entity from initial discovery to a viable drug candidate is a rigorous process underpinned by comprehensive validation and comparative analysis. This technical guide outlines the critical steps and methodologies for confirming the biological activity, potency, and specificity of an investigational compound, referred to herein as Compound XYZ. The document provides standardized experimental protocols, clear data presentation formats, and visual workflows to ensure that research findings are robust, reproducible, and easily interpretable. Adherence to these guidelines is crucial for making informed "Go/No-Go" decisions in the drug development pipeline.[1][2][3][4]

The validation process demonstrates that the analytical procedures are suitable for their intended purpose.[1] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7][8] This guide will detail the protocols necessary to establish these parameters for Compound XYZ and compare its performance against existing standards or alternative compounds.

Data Presentation: Quantitative Summaries

Clear and concise presentation of quantitative data is essential for cross-experimental comparison and evaluation. All data should be summarized in structured tables.

Table 1: In Vitro Potency and Selectivity of Compound XYZ

| Target/Assay | Compound XYZ IC₅₀ (nM) | Control Compound A IC₅₀ (nM) | Selectivity Ratio (Target vs. Off-Target) |

| Primary Target: Kinase A | 15.2 ± 2.1 | 25.8 ± 3.5 | N/A |

| Off-Target 1: Kinase B | 1,250 ± 150 | 850 ± 95 | 82.2 |

| Off-Target 2: Kinase C | > 10,000 | 4,500 ± 520 | > 657.9 |

| Cell-Based Assay (HepG2) | 45.7 ± 5.3 | 78.1 ± 8.9 | N/A |

Table 2: Comparative Cytotoxicity Profile

| Cell Line | Compound XYZ CC₅₀ (µM) | Doxorubicin (Positive Control) CC₅₀ (µM) | Therapeutic Index (CC₅₀ / IC₅₀) |

| HepG2 (Hepatocellular Carcinoma) | 25.5 ± 3.8 | 1.2 ± 0.3 | 558.0 |

| HEK293 (Normal Kidney) | 89.1 ± 9.2 | 5.4 ± 0.7 | N/A |

| MCF-7 (Breast Carcinoma) | 32.8 ± 4.1 | 0.9 ± 0.2 | N/A |

Experimental Protocols

Detailed and standardized protocols are necessary to ensure the reproducibility of experimental results.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of Compound XYZ required to inhibit 50% of the activity of the target kinase (IC₅₀).

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of Compound XYZ in 100% DMSO.

-

Serially dilute the stock solution in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration gradient.

-

Prepare recombinant human Kinase A, ATP, and a suitable peptide substrate in assay buffer at 2X the final concentration.

-

-

Assay Procedure :

-

Add 5 µL of each compound dilution to a 384-well plate.

-

Add 10 µL of the 2X Kinase A enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Terminate the reaction and quantify kinase activity using a luminescence-based detection reagent that measures the amount of ATP remaining.

-

-

Data Analysis :

-

Normalize the data to high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of Compound XYZ concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol measures the effect of Compound XYZ on the viability of both cancerous and non-cancerous cell lines to determine the 50% cytotoxic concentration (CC₅₀).

-

Cell Culture :

-

Culture HepG2 and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure :

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a 10-point serial dilution of Compound XYZ (final concentrations ranging from 0.1 nM to 100 µM) for 72 hours.

-

After incubation, add 10 µL of a resazurin-based viability reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the fluorescent signal using a plate reader (560 nm excitation / 590 nm emission).

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of Compound XYZ concentration.

-

Use non-linear regression analysis to calculate the CC₅₀ value.

-

Mandatory Visualization

Visual models of complex biological systems and workflows are indispensable for conveying intricate relationships and processes. The following diagrams were generated using Graphviz and adhere to the specified design constraints.

Caption: Simplified MAPK/ERK signaling pathway showing inhibition by Compound XYZ.

Caption: Experimental workflow for hit identification and validation.

Caption: Logical decision-making process for lead optimization.

References

- 1. agnopharma.com [agnopharma.com]

- 2. sofpromed.com [sofpromed.com]

- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. jddtonline.info [jddtonline.info]

- 7. emerypharma.com [emerypharma.com]

- 8. demarcheiso17025.com [demarcheiso17025.com]

An In-depth Technical Guide to the Synthesis and Derivative Design of Combretastatin A-4

For Researchers, Scientists, and Drug Development Professionals

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, stands as a potent anti-cancer agent renowned for its ability to inhibit tubulin polymerization and disrupt tumor vasculature. Its relatively simple structure and profound biological activity have made it a focal point of extensive research, leading to the development of numerous synthetic strategies and a diverse library of derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of the core synthesis of Combretastatin A-4, strategies for its derivative design, detailed experimental protocols, and an exploration of its mechanism of action.

Core Synthesis of Combretastatin A-4

The synthesis of Combretastatin A-4, chemically known as (Z)-1-(3,4,5-trimethoxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethene, has been approached through various methodologies. The primary challenge lies in the stereoselective formation of the cis (or Z) double bond, which is crucial for its biological activity, as the corresponding trans (E) isomer is significantly less potent. Two of the most prominent and effective synthetic routes are the Wittig reaction and the Suzuki cross-coupling reaction.

Wittig Reaction Approach

The Wittig reaction is a widely employed method for the synthesis of alkenes. In the context of CA-4 synthesis, it involves the reaction of a phosphonium ylide with an aldehyde. A common strategy involves the reaction of 3,4,5-trimethoxybenzylphosphonium bromide with 3-hydroxy-4-methoxybenzaldehyde.

Experimental Protocol: Wittig Synthesis of Combretastatin A-4

-

Preparation of the Phosphonium Salt: 3,4,5-trimethoxybenzyl alcohol is converted to the corresponding benzyl bromide by treatment with a brominating agent such as phosphorus tribromide (PBr₃) in an anhydrous solvent like diethyl ether. The resulting 3,4,5-trimethoxybenzyl bromide is then reacted with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile at reflux to yield 3,4,5-trimethoxybenzylphosphonium bromide.

-

Ylide Formation and Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding phosphonium ylide.

-

Aldehyde Coupling: A solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in THF is then added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the Z and E isomers, yielding Combretastatin A-4.

Suzuki Cross-Coupling Approach

The Suzuki cross-coupling reaction offers a powerful and often more stereoselective method for the synthesis of stilbenes. This approach typically involves the coupling of a vinyl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex. A two-step synthesis using a Wittig olefination followed by a Suzuki cross-coupling has been reported to be highly efficient.

Experimental Protocol: Two-Step Synthesis via Suzuki Coupling

-

Synthesis of (Z)-3,4,5-trimethoxy-β-iodostyrene: Iodomethyltriphenylphosphonium iodide is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS) in THF. This Stork-Zhao olefination provides the (Z)-vinyl iodide stereoselectively.

-

Suzuki Coupling: The purified (Z)-3,4,5-trimethoxy-β-iodostyrene is then coupled with 3-hydroxy-4-methoxyphenylboronic acid. The reaction is carried out in a solvent system such as 1,2-dimethoxyethane (DME) and water, in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate (Na₂CO₃). The reaction mixture is heated at reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through celite to remove the catalyst. The solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography and/or recrystallization to afford pure (Z)-Combretastatin A-4.

Table 1: Comparison of Synthetic Routes for Combretastatin A-4

| Synthetic Route | Key Reactions | Typical Overall Yield | Advantages | Disadvantages |

| Wittig Reaction | Phosphonium salt formation, Ylide generation, Aldehyde coupling | 20-40% | Readily available starting materials. | Often produces a mixture of Z and E isomers, requiring careful separation. |

| Suzuki Coupling | Stork-Zhao olefination, Suzuki cross-coupling | 50-60% | High stereoselectivity for the Z isomer. | May require the synthesis of specific boronic acids; palladium catalysts can be expensive. |

| Perkin Condensation | Aldol condensation, Decarboxylation | ~38% | Utilizes different starting materials (phenylacetic acids). | Can require harsh reaction conditions. |

Derivative Design and Structure-Activity Relationships (SAR)

The development of Combretastatin A-4 derivatives has been a major focus of research, aiming to enhance its therapeutic index by improving its solubility, metabolic stability, and tumor-targeting capabilities. Key strategies involve modifications of the B-ring, the stilbene bridge, and the A-ring.

B-Ring Modifications

The 3'-hydroxyl and 4'-methoxyl groups on the B-ring have been extensively modified.

-

3'-Position: The 3'-hydroxyl group is not essential for tubulin binding. It has been replaced with various substituents, including amines, halogens, and larger moieties to create prodrugs. The well-known water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P, Fosbretabulin), has a phosphate group at this position, which is cleaved by endogenous phosphatases to release the active CA-4.

-

4'-Position: The 4'-methoxyl group is generally considered important for activity.

Stilbene Bridge Modifications

A significant challenge with CA-4 is its isomerization from the active cis to the inactive trans form. To overcome this, "cis-restricted" analogs have been developed where the double bond is replaced with a heterocyclic ring that mimics the cis conformation.

-

Heterocyclic Scaffolds: A variety of five- and six-membered heterocyclic rings, such as triazoles, imidazoles, oxazoles, pyrazoles, and indoles, have been used to replace the ethene bridge.[1][2] These modifications often maintain or even enhance the anti-tubulin activity while preventing isomerization.[3]

A-Ring Modifications

The 3,4,5-trimethoxyphenyl A-ring is considered crucial for anchoring the molecule to the colchicine-binding site on tubulin and is generally conserved in most derivatives.[4]

Table 2: Biological Activity of Selected Combretastatin A-4 Derivatives

| Derivative Class | Example Modification | Target Cell Line(s) | IC₅₀ (nM) | Reference |

| B-Ring Modified | Combretastatin A-4 Phosphate (CA-4P) | Various | Varies (prodrug) | [4] |

| 3'-Amino-CA-4 | Various | Potent | [5] | |

| Bridge Modified | 1,2,3-Triazole Analog | K562 | Nanomolar range | [6] |

| Imidazole Analog | NCI-H460, HCT-15 | Potent | [1] | |

| Indole Analog | Various | 1-23 | [5] | |

| A-Ring Modified | Benzofuran/Benzo[b]thiophene Analogs | BMEC, H-460 | Potent | [5][7] |

Biological Evaluation: Experimental Protocols

The biological activity of Combretastatin A-4 and its derivatives is primarily assessed through cytotoxicity assays, tubulin polymerization inhibition assays, and cell cycle analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Experimental Protocol: Tubulin Polymerization Assay

-

Reaction Setup: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change in turbidity is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The extent of polymerization is plotted against time. The inhibitory effect of the compound is determined by comparing the polymerization curves in the presence of the compound to that of a control (vehicle). The IC₅₀ value for tubulin polymerization inhibition can be calculated.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Cells are treated with the test compound for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mechanism of Action and Signaling Pathways

Combretastatin A-4 exerts its potent anti-cancer effects primarily by targeting the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

CA-4 binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the collapse of the microtubule network.

Mitotic Arrest and Apoptosis

The interference with microtubule formation during mitosis prevents the proper assembly of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[8] If the cell is unable to resolve this mitotic arrest, it triggers the intrinsic pathway of apoptosis, or programmed cell death.

The induction of apoptosis by CA-4 involves the activation of a cascade of cysteine proteases known as caspases. Specifically, the mitotic arrest leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3.[9][10] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can promote the release of cytochrome c from the mitochondria, a key event in the activation of caspase-9.[11][12][13][14][15][16]

Conclusion

Combretastatin A-4 remains a highly significant lead compound in the development of anti-cancer therapeutics. The synthetic routes to CA-4 are well-established, with methods like the Suzuki coupling offering high stereoselectivity for the active cis-isomer. The extensive exploration of CA-4 derivatives has yielded compounds with improved properties, such as enhanced water solubility and resistance to isomerization. The primary mechanism of action, involving the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis, is well-characterized. Future research in this area will likely focus on the development of novel derivatives with enhanced tumor specificity and reduced off-target toxicities, as well as their application in combination therapies to overcome drug resistance. This guide provides a foundational understanding for researchers and professionals engaged in the exciting and evolving field of Combretastatin-based drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel A-ring and B-ring modified combretastatin A-4 (CA-4) analogues endowed with interesting cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combretastatin A-4 and structurally related triazole analogues induce caspase-3 and reactive oxygen species-dependent cell death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Isolation of Combretastatin A-4: A Technical Guide to its Discovery from Combretum caffrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A-4, a potent stilbenoid compound, has garnered significant attention in the field of oncology for its profound anti-cancer properties. First isolated from the bark of the South African bush willow, Combretum caffrum, this natural product has paved the way for the development of novel vascular-disrupting agents. This technical guide provides an in-depth overview of the discovery and isolation of Combretastatin A-4, presenting a compilation of experimental protocols, quantitative data, and a visualization of its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product chemistry and cancer research.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive molecules. Among these, Combretastatin A-4 stands out as a remarkable example of a plant-derived compound with significant clinical potential. Its discovery from Combretum caffrum by Pettit and colleagues in the 1980s marked a pivotal moment in the study of anti-tubulin agents.[1][2][3] Combretastatin A-4 exerts its potent cytotoxic and anti-vascular effects by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton, and by disrupting the signaling pathways essential for angiogenesis.[3][4] This guide details the seminal work on its isolation and characterization, providing a valuable resource for those seeking to understand the foundational research behind this important molecule.

Experimental Protocols

The isolation of Combretastatin A-4 from Combretum caffrum was achieved through a multi-step process involving solvent extraction, solvent-solvent partitioning, and a series of chromatographic separations. The process, guided by bioassays, allowed for the targeted isolation of the active constituent.[2]

Plant Material Collection and Identification

Stem wood of Combretum caffrum (Eckl. & Zeyh.) Kuntze was collected in the Eastern Cape province of South Africa. The plant material was identified as part of a collaborative research program between the National Cancer Institute (NCI) and the U.S. Department of Agriculture.[2][5]

Extraction

The dried and ground stem wood (77 kg) of Combretum caffrum was subjected to exhaustive extraction with a 1:1 mixture of methylene chloride and methanol. This initial extraction yielded a crude extract containing a complex mixture of phytochemicals.[2][5]

Solvent Partitioning

The crude methylene chloride-methanol extract was concentrated and then subjected to a solvent partitioning sequence to separate compounds based on their polarity. The extract was diluted with water, and the methylene chloride phase was partitioned using a sequence of methanol-water and various organic solvents, including ligroin, carbon tetrachloride, and methylene chloride.[2] This fractionation step was crucial for the initial separation and enrichment of the bioactive components.

A key step in the fractionation involved partitioning the methylene chloride fraction between hexane and 9:1 methanol-water, followed by adjusting the aqueous methanol to 3:2 and re-extracting with methylene chloride. This process yielded a methylene chloride fraction (827.9 g) enriched in the active compounds.[5]

Chromatographic Purification

The enriched methylene chloride fraction was subjected to a series of chromatographic separations to isolate Combretastatin A-4. This purification was guided by bioassays, primarily the murine P-388 lymphocytic leukemia cell line, to track the cytotoxic activity through the various fractions.[1][2]

-

Sephadex LH-20 Chromatography: The methylene chloride fraction was first separated by steric exclusion chromatography on a Sephadex LH-20 column. This step served to separate the compounds based on their molecular size.[2][5]

-

Silica Gel Chromatography: Active fractions from the Sephadex LH-20 column were further purified by chromatography on silica gel columns. A variety of solvent systems, including hexane-ethyl acetate, were used to elute the compounds based on their polarity, leading to the isolation of pure Combretastatin A-4.[5]

Quantitative Data

The isolation and characterization of Combretastatin A-4 involved the collection of various quantitative data, from the initial yield from the plant material to its spectroscopic properties and biological activity.

Yield of Combretastatin

While the overall yield of Combretastatin A-4 from the initial 77 kg of plant material is not explicitly detailed in a single source, the isolation of combretastatin (a related compound) from 55 kg of plant material yielded 0.45 g of the substance.[2]

Spectroscopic Data for Combretastatin A-4

The structure of Combretastatin A-4 was elucidated using a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectral Data of Combretastatin A-4

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly detailed in the provided search results |

Note: Specific proton NMR data with assignments was not available in the initial search results. ChemicalBook provides a spectrum for reference.

Table 2: ¹³C NMR Spectral Data of Combretastatin A-4

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not available in search results |

Note: A ¹³C NMR spectrum is available on PubChem, but detailed peak assignments are not provided.

Table 3: Mass Spectrometry Data for Combretastatin A-4

| m/z | Relative Intensity (%) | Assignment |

| 316 | ~85 | [M]⁺ |

| 317 | ~18 | [M+H]⁺ |

| 301 | ~100 | [M-CH₃]⁺ |

| 162 | ~25 |

Source: PubChem CID 5351344

Biological Activity

Combretastatin A-4 exhibits potent cytotoxic activity against a range of cancer cell lines. The following table summarizes some of the reported biological activity data.

Table 4: In Vitro Cytotoxicity of Combretastatin A-4

| Cell Line | Assay | Value | Reference |

| Murine P-388 lymphocytic leukemia | ED₅₀ | ~0.003 µM | [4] |

| Human Colon Cancer (LoVo) | ED₅₀ | 0.005 µg/ml | [4] |

| Human Colon Cancer (HT 29) | ED₅₀ | 0.02 µg/ml | [4] |

| Human Colon Cancer (Colo 205) | ED₅₀ | 0.07 µg/ml | [4] |

| Human Colon Cancer (DLD-1) | ED₅₀ | 0.005 µg/ml | [4] |

| Human Colon Cancer (HCT-15) | ED₅₀ | 0.0009 µg/ml | [4] |

| Tubulin Polymerization | IC₅₀ | 2-3 µM | [4] |

Visualization of Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in the isolation and the mechanism of action of Combretastatin A-4, the following diagrams have been generated using Graphviz.

Experimental Workflow for Combretastatin A-4 Isolation

Caption: Isolation workflow of Combretastatin A-4 from Combretum caffrum.

Signaling Pathway of Combretastatin A-4's Anti-Angiogenic Activity

Caption: Signaling pathway of Combretastatin A-4's anti-angiogenic effects.

Conclusion

The discovery and isolation of Combretastatin A-4 from Combretum caffrum represents a landmark achievement in natural product chemistry and cancer research. The meticulous process of bioassay-guided fractionation, employing a combination of solvent extraction and chromatographic techniques, successfully identified this potent anti-cancer agent. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers aiming to explore and harness the therapeutic potential of natural products. The elucidation of its mechanism of action, particularly its role as a tubulin polymerization inhibitor and a vascular disrupting agent, continues to inspire the development of new and more effective cancer therapies. This foundational work underscores the importance of biodiversity as a source of novel chemical entities with profound implications for human health.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Combretastatin A-4 Analogs as Potent Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the bark of the African bush willow Combretum caffrum, has emerged as a powerful lead compound in the development of novel anticancer therapeutics.[1] Its potent cytotoxicity and unique dual mechanism of action, targeting both tumor cells and their vasculature, have spurred extensive research into the synthesis and evaluation of a myriad of analogs. This in-depth technical guide delves into the critical structure-activity relationships (SAR) of CA-4 analogs, providing a comprehensive overview of the key structural modifications that govern their biological activity. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers in the field of oncology drug discovery.

The Core Pharmacophore: Unraveling the Essentials for Activity